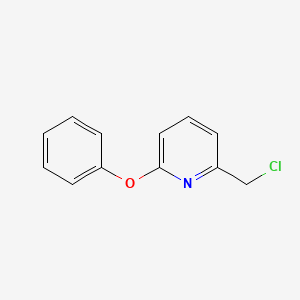

2-Chloromethyl-6-phenoxypyridine

描述

属性

分子式 |

C12H10ClNO |

|---|---|

分子量 |

219.66 g/mol |

IUPAC 名称 |

2-(chloromethyl)-6-phenoxypyridine |

InChI |

InChI=1S/C12H10ClNO/c13-9-10-5-4-8-12(14-10)15-11-6-2-1-3-7-11/h1-8H,9H2 |

InChI 键 |

HTPGVWLAVAQOQK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=N2)CCl |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The following table compares substituents, molecular formulas, and key properties of 2-Chloromethyl-6-phenoxypyridine with analogous pyridine derivatives:

Reactivity and Electronic Effects

- Chloromethyl Group Reactivity : The -CH₂Cl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), making it versatile for synthesizing amines, ethers, or thioethers. In contrast, Nitrapyrin’s -CCl₃ group is less reactive due to steric hindrance and electron withdrawal .

- Phenoxy vs. Trichloromethyl: The phenoxy group in the target compound donates electrons via resonance, activating the pyridine ring for electrophilic substitution. Conversely, Nitrapyrin’s -CCl₃ group deactivates the ring, reducing reactivity .

- Cyano and Carboxylic Acid Groups: Compounds with -CN (e.g., ) exhibit strong electron-withdrawing effects, directing electrophilic attacks to specific positions.

Physical and Crystallographic Properties

- Planarity and Aromaticity : 2-Chloro-6-phenylpyridine-3-carbonitrile exhibits near-planar geometry with retained aromaticity in the pyridine ring, suggesting stable crystalline packing .

- Lipophilicity: The phenoxy group in the target compound increases lipophilicity, favoring membrane permeability in drug design. Nitrapyrin’s -CCl₃ group further enhances hydrophobicity, ideal for soil applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloromethyl-6-phenoxypyridine, and how can purity be maximized?

- Methodology : Multi-step organic synthesis is typically employed, starting with pyridine derivatives. For example, acylation and chlorination reactions can introduce the chloromethyl group at the 6-position of the pyridine ring . Key steps include:

- Acylation : Use acetyl chloride or similar reagents to functionalize the pyridine ring.

- Chlorination : Employ reagents like SOCl₂ or PCl₅ to introduce the chloromethyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) improves purity.

Q. How can structural characterization be performed for this compound?

- Analytical Techniques :

- Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for chloromethyl protons), ¹³C NMR (δ 40–45 ppm for CH₂Cl), and FT-IR (C-Cl stretch at ~600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., [M+H]+ at m/z 224.6 for C₁₂H₁₀ClNO) .

- X-ray Crystallography : For solid-state structure elucidation (if single crystals are obtainable) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Store in airtight containers at 2–8°C to avoid degradation .

- Toxicity Note : Limited toxicological data exist; assume acute toxicity and handle as per GHS Category 2 (Warning: H315, H319) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chloromethylation in pyridine derivatives?

- Mechanistic Insights :

- Electrophilic Substitution : Chloromethyl groups preferentially attach to the 6-position due to electron-withdrawing effects of the phenoxy group at position 2. Computational studies (DFT) can predict reactivity trends .

- Catalytic Effects : Lewis acids (e.g., AlCl₃) enhance chlorination efficiency but may alter regioselectivity .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Case Study : Discrepancies in antimicrobial assays may arise from:

- Impurities : Trace solvents (e.g., DMSO) can inhibit bacterial growth. Re-purify compounds and re-test .

- Assay Conditions : Adjust pH (6.5–7.5) or nutrient media to match physiological environments .

Q. How can computational modeling predict the environmental fate of this compound?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。